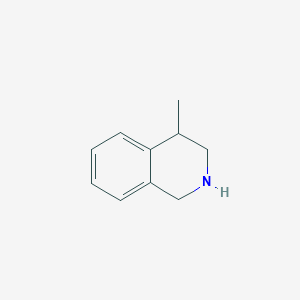

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The core of this guide focuses on the efficient intramolecular α-amidoalkylation reaction, detailing the mechanism, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The 4-methyl substituted analogue, this compound, is a key building block for the development of novel therapeutic agents. This document outlines a robust and efficient synthetic route to this compound, emphasizing the practical aspects of the experimental procedure and the underlying chemical principles.

Synthetic Approach: Intramolecular α-Amidoalkylation

The primary method for the synthesis of this compound is a multi-step process culminating in an intramolecular α-amidoalkylation reaction. This approach involves three key stages:

-

Synthesis of the Precursor Amine: Formation of N-(2-(p-tolyl)ethyl)amine.

-

Acylation: Conversion of the amine to the corresponding acetamide, N-(2-(p-tolyl)ethyl)acetamide.

-

Cyclization: Intramolecular α-amidoalkylation of the acetamide to yield the target molecule, this compound.

This synthetic strategy offers a versatile and efficient route to the desired product, with options for both conventional and solid-supported acid catalysis in the final cyclization step.

Reaction Mechanisms

The pivotal step in this synthesis is the acid-catalyzed intramolecular α-amidoalkylation. The mechanism involves the formation of an N-acyliminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

Figure 1: Mechanism of the Intramolecular α-Amidoalkylation Reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Synthesis of N-(2-(p-tolyl)ethyl)amine

This initial step involves the reaction of aminoacetaldehyde dimethyl acetal with toluene in the presence of polyphosphoric acid (PPA).

-

Reactants: Aminoacetaldehyde dimethyl acetal, Toluene.

-

Reagent: Polyphosphoric acid (PPA).

-

Procedure:

-

To a stirred solution of toluene, add aminoacetaldehyde dimethyl acetal.

-

Slowly add polyphosphoric acid to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of N-(2-(p-tolyl)ethyl)acetamide

The precursor amine is then acylated using acetyl chloride.

-

Reactant: N-(2-(p-tolyl)ethyl)amine.

-

Reagent: Acetyl chloride, Triethylamine.

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve N-(2-(p-tolyl)ethyl)amine in dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and slowly add acetyl chloride.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-(p-tolyl)ethyl)acetamide.

-

Intramolecular α-Amidoalkylation to this compound

The final cyclization step can be performed using either a conventional acid catalyst or a silica-supported polyphosphoric acid catalyst.

Method A: Conventional (Acetic Acid/Trifluoroacetic Acid)

-

Reactant: N-(2-(p-tolyl)ethyl)acetamide.

-

Reagents: Acetic acid, Trifluoroacetic acid.

-

Procedure:

-

Dissolve N-(2-(p-tolyl)ethyl)acetamide in a 4:1 mixture of acetic acid and trifluoroacetic acid.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the mixture with a suitable base (e.g., ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Method B: Silica-Supported Polyphosphoric Acid (PPA/SiO2)

-

Reactant: N-(2-(p-tolyl)ethyl)acetamide.

-

Catalyst: PPA/SiO2.

-

Procedure:

-

To a solution of N-(2-(p-tolyl)ethyl)acetamide in a suitable solvent (e.g., toluene), add the PPA/SiO2 catalyst.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst.

-

Wash the catalyst with the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the quantitative data for the cyclization step of the synthesis of this compound using both conventional and silica-supported catalytic methods.

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Conventional | Acetic Acid/Trifluoroacetic Acid (4:1) | - | 100 | 4 | 78 |

| Solid-Support | PPA/SiO2 | Toluene | 110 | 2 | 85 |

Table 1: Comparison of Reaction Conditions and Yields for the Cyclization Step.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Figure 2: Overall Experimental Workflow.

Conclusion

This technical guide has detailed an efficient and practical synthesis of this compound via an intramolecular α-amidoalkylation reaction. The use of silica-supported polyphosphoric acid offers a greener and higher-yielding alternative to conventional acid catalysis. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

The Biological Activity of Methyl-Tetrahydroisoquinolines: A Technical Guide

An In-depth Examination of the Neuropharmacological Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of methyl-tetrahydroisoquinoline derivatives, with a primary focus on the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) due to the greater availability of quantitative data for this isomer compared to 4-Methyl-1,2,3,4-tetrahydroisoquinoline. These compounds have garnered significant interest for their neuroprotective and neuromodulatory properties. This document details their mechanism of action, presents quantitative biological data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are found endogenously in the mammalian brain.[1] Methylated derivatives, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated a range of biological activities, most notably as neuroprotective agents in models of Parkinson's disease.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of monoamine oxidase (MAO) and modulation of the dopaminergic system.[2] This guide will delve into the core biological activities of 1MeTIQ as a representative of the methyl-tetrahydroisoquinoline class.

Core Biological Activities

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[2] This inhibition leads to a decrease in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in their increased synaptic availability.[2] The inhibition of MAO-dependent dopamine oxidation is also a key component of its neuroprotective effects, as it reduces the formation of reactive oxygen species (ROS).[2][3]

Dopaminergic System Modulation

Beyond MAO inhibition, 1MeTIQ directly interacts with the dopaminergic system. It has been shown to affect dopamine transporters (DAT), though the precise nature of this interaction is complex and may involve both direct binding and indirect modulation of dopamine release.[4] Some studies suggest that certain tetrahydroisoquinoline analogs can stimulate dopamine release, which in turn competitively inhibits the binding of other ligands to D2 receptors.

Neuroprotective Effects

The neuroprotective properties of 1MeTIQ have been observed in various in vitro and in vivo models of neurodegeneration.[1] This protection is attributed to a combination of factors, including:

-

Reduced Oxidative Stress: By inhibiting MAO, 1MeTIQ decreases the production of harmful ROS generated during dopamine metabolism.[2][3]

-

Mitochondrial Protection: Evidence suggests that 1MeTIQ can protect the mitochondrial respiratory chain, specifically Complex I, from inhibition by neurotoxins like MPP+.[5]

-

Anti-excitotoxic Effects: 1MeTIQ has been shown to antagonize the glutamatergic system, which may play a role in its neuroprotective mechanism.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of various tetrahydroisoquinoline derivatives. It is important to note the scarcity of data specifically for this compound.

| Compound | Target | Assay Type | Value | Units | Reference |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | ~41 | µM (Ki) | [4] |

| 1-(3',4'-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | ~35 | µM (Ki) | [4] |

| 6,7-Dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | ~93 | µM (Ki) | [4] |

| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | ~23 | µM (Ki) | [4] |

Table 1: Inhibitory constants (Ki) of various tetrahydroisoquinoline derivatives on the dopamine transporter.

Signaling Pathways and Mechanisms

The biological effects of 1MeTIQ are mediated through its influence on several key cellular pathways.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Principle: This protocol describes a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

-

Test compound (e.g., this compound)

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

-

To the wells of the microplate, add the assay buffer, followed by the test compound dilutions or vehicle control.

-

Add the MAO-A or MAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the MAO substrate and the fluorescent probe/HRP solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of a test compound on the dopamine transporter.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, into cells expressing the dopamine transporter.

Materials:

-

Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

-

[³H]Dopamine

-

Test compound (e.g., this compound)

-

Known DAT inhibitor for positive control (e.g., cocaine or GBR-12909)

-

Cell culture medium and buffers

-

Scintillation counter and vials

-

24-well cell culture plates

Procedure:

-

Seed the hDAT-expressing cells in 24-well plates and grow to a confluent monolayer.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.

-

Calculate the specific uptake at each concentration of the test compound.

-

Determine the IC50 value from a dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Methyl-tetrahydroisoquinolines, particularly 1MeTIQ, represent a promising class of endogenous molecules with significant neuroprotective and neuromodulatory potential. Their ability to inhibit MAO and interact with the dopaminergic system underscores their relevance in the context of neurodegenerative diseases like Parkinson's disease. Further research, especially to elucidate the specific quantitative biological activity of the 4-methyl isomer and to fully map the downstream signaling consequences of their interactions, is warranted to explore their therapeutic potential fully. This guide provides a foundational understanding of their core biological activities and the methodologies to investigate them further.

References

- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Disclaimer: Scientific literature extensively covers the pharmacology of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and its various derivatives. However, specific pharmacological data for 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is limited in publicly available research. This guide provides a comprehensive overview of the THIQ core's pharmacology, with a particular focus on the well-studied isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), to infer the potential properties and areas of investigation for 4-Me-THIQ.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1] As conformationally restricted analogs of phenylethylamines, THIQ derivatives have garnered significant interest in drug discovery, leading to the development of agents with applications in neurodegenerative diseases, cancer, and infectious diseases.[1][2] The substitution pattern on the THIQ ring system dictates the pharmacological profile, influencing receptor affinity, selectivity, and functional activity.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the THIQ scaffold is primarily achieved through well-established cyclization reactions. The choice of synthetic route depends on the desired substitution pattern.

Pictet-Spengler Reaction

This is a widely used method for synthesizing THIQs.[1] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Bischler-Napieralski Reaction

This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.

Pharmacodynamics: A Focus on Methylated Analogs

The position of the methyl group on the THIQ scaffold dramatically influences its pharmacological properties. While data on 4-Me-THIQ is scarce, the extensive research on 1MeTIQ provides a valuable framework for understanding potential mechanisms of action.

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[3] This inhibition of monoamine catabolism leads to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, which is believed to contribute to its antidepressant-like effects.[4] N-methylated THIQs have also been shown to be oxidized by MAO.[5]

Table 1: Kinetic Parameters of MAO Inhibition by N-Methyl-1,2,3,4-tetrahydroisoquinoline [5]

| MAO Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| MAO-A | 571 ± 25 | 0.29 ± 0.06 |

| MAO-B | 463 ± 43 | 0.16 ± 0.03 |

Dopaminergic System Modulation

The THIQ scaffold is a common motif in ligands targeting dopamine receptors. Various derivatives have shown affinity for D1, D2, and D3 receptors.[5][6] Some 4-aryl-substituted THIQs act as D1 agonists.[6]

Table 2: Dopamine Receptor Affinity of Selected Tetrahydroisoquinoline Derivatives [1][5]

| Compound | Receptor | Affinity (Ki, nM) |

| 6,7-dimethoxy-THIQ derivative 5s | D3 | 1.2 |

| 6,7-dimethoxy-THIQ derivative 5t | D3 | 3.4 |

| 3-indolylpropenamido-THIQ derivative 31 | D3 | pKi = 8.4 |

Note: Data presented is for various THIQ derivatives, not 4-Me-THIQ.

The neuroprotective effects of 1MeTIQ are often attributed to its ability to modulate the dopaminergic system, potentially by stimulating dopamine release and inhibiting its breakdown.[7]

NMDA Receptor Antagonism

Certain THIQ derivatives have been shown to interact with the NMDA receptor complex, suggesting a potential role in modulating glutamatergic neurotransmission.[8] A study on 1-aryl-THIQ derivatives demonstrated high affinity for the PCP binding site of the NMDA receptor.[8]

Neuroprotective Mechanisms

The neuroprotective properties of 1MeTIQ are thought to be multifactorial.[7] Key proposed mechanisms include:

-

Free Radical Scavenging: Direct scavenging of reactive oxygen species.[7]

-

MAO Inhibition: Reducing oxidative stress arising from monoamine metabolism.[4][7]

-

Anti-apoptotic Effects: Potential modulation of cell survival signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for 4-Me-THIQ is not available. However, studies on other THIQ derivatives indicate that the scaffold can be modified to achieve favorable properties such as low clearance and brain penetration.[5] The metabolic fate of THIQs can involve N-methylation and oxidation.[5]

Experimental Protocols

Standard methodologies are employed to characterize the pharmacology of novel THIQ compounds.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

In Vitro Functional Assays

These experiments assess the functional effect of a compound on a cell or tissue. Examples include:

-

cAMP Assays: To determine G-protein coupled receptor agonism or antagonism.

-

Neurotransmitter Uptake Assays: To measure inhibition of monoamine transporters.

-

Enzyme Inhibition Assays: To determine the inhibitory potency against enzymes like MAO.

In Vivo Models

Animal models are used to evaluate the physiological and behavioral effects of a compound. For neuroactive THIQs, these may include:

-

Forced Swim Test: A model for assessing antidepressant-like activity.[4]

-

Models of Parkinson's Disease: Using neurotoxins like MPTP or 6-OHDA to assess neuroprotective effects.[7]

-

Microdialysis: To measure neurotransmitter levels in specific brain regions.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile platform for the development of pharmacologically active compounds. While the specific properties of this compound remain to be fully elucidated, the extensive research on its isomers, particularly 1MeTIQ, suggests that it may possess interesting neuropharmacological activities.

Future research should focus on the systematic evaluation of 4-Me-THIQ, including:

-

Synthesis and Characterization: Confirmation of its chemical structure and purity.

-

In Vitro Pharmacology: A comprehensive receptor and enzyme screening to identify its primary targets.

-

In Vivo Studies: Evaluation in relevant animal models to determine its physiological and behavioral effects.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion.

Such studies will be crucial in determining the therapeutic potential of 4-Me-THIQ and its place within the broader family of pharmacologically active tetrahydroisoquinolines.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]

- 3. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific dopamine D-1 and DA1 properties of 4-(mono- and -dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline and its tetrahydrothieno[2,3-c]pyridine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Substituted Tetrahydroisoquinolines with the Dopaminergic System: A Technical Overview

Disclaimer: This guide provides an in-depth overview of the interaction between substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives and the dopamine system. Based on a comprehensive review of publicly available scientific literature, there is a notable lack of specific research on the direct interactions of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) with dopamine receptors or the dopamine transporter. Therefore, this document focuses on closely related and well-studied THIQ analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Tetrahydroisoquinolines and the Dopaminergic System

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] Given its structural similarity to dopamine, the THIQ nucleus is a key pharmacophore for agents targeting the dopaminergic system. These compounds have been investigated for their potential as neuroprotective agents, treatments for neurodegenerative diseases, and as probes to understand the intricacies of dopamine signaling.[2][3]

The dopaminergic system, comprising dopamine receptors (D1-D5), the dopamine transporter (DAT), and the enzymatic machinery for dopamine synthesis and metabolism, plays a critical role in motor control, motivation, reward, and cognition.[4] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, molecules that modulate dopaminergic neurotransmission are of significant therapeutic interest.

This guide will explore the known interactions of various substituted THIQs with key components of the dopaminergic system, presenting quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Interaction with Dopamine Receptors

Several substituted THIQ derivatives have been synthesized and evaluated for their affinity to dopamine receptor subtypes. The D2 and D3 receptors, in particular, have been prominent targets in these investigations.

Quantitative Data: Dopamine Receptor Binding Affinities

The binding affinities of various THIQ derivatives for dopamine receptors are summarized in the table below. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the compound required to inhibit 50% of radioligand binding to the receptor. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 6,7-dimethoxy-THIQ derivative (5s) | D3 | 1.2 | [5] |

| 6,7-dimethoxy-THIQ derivative (5t) | D3 | 3.4 | [5] |

| 6,7-dihydroxy-THIQ derivative (6a) | D3 | 2 | [4] |

| 2,3-dimethoxy benzamide THIQ analogue (5q) | D3 | 57 | [5] |

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQ | D4 | 13.8 | [6] |

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQ | D3 | 197 | [6] |

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQ | D2 | 286 | [6] |

Interaction with the Dopamine Transporter (DAT)

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating the signal. Inhibition of DAT leads to an increase in extracellular dopamine levels. Certain THIQ derivatives have been shown to interact with DAT.

Quantitative Data: Dopamine Transporter Interaction

The following table summarizes the inhibitory activity of a THIQ derivative on dopamine uptake. The IC50 value represents the concentration of the compound that inhibits 50% of dopamine uptake.

| Compound | Assay | Activity (IC50 or Ki) | Reference |

| 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) | [3H]dopamine uptake | Weakest inhibitor among tested compounds | [7] |

While quantitative data for DAT binding affinity or uptake inhibition for a wide range of THIQs is limited in the provided search results, studies on compounds like 4-Phenyl-THIQ indicate that substitution at the 4-position can influence interaction with the dopamine release process, even without potent direct DAT inhibition.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of THIQ-dopamine interaction.

Radioligand Binding Assays for Dopamine Receptors

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the Ki of a THIQ derivative for a dopamine receptor subtype (e.g., D2, D3).

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3 receptors).

-

Test THIQ compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol).

-

Assay buffer (e.g., Tris-HCl with physiological salts).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Incubation: In test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test THIQ compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of an unlabeled ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a living animal.

Objective: To assess the effect of a THIQ derivative on dopamine release in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Live, anesthetized or freely moving laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Test THIQ compound.

Procedure:

-

Probe Implantation: Surgically implant the microdialysis probe into the target brain region using a stereotaxic apparatus.

-

Perfusion: Continuously perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain region, in timed fractions using a fraction collector.

-

Baseline Measurement: Collect several baseline fractions to establish the basal level of dopamine.

-

Drug Administration: Administer the test THIQ compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

-

Post-Administration Sample Collection: Continue to collect dialysate fractions to measure the change in dopamine levels following drug administration.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate fraction using HPLC-ECD.

-

Data Analysis: Express the dopamine concentration in each fraction as a percentage of the average baseline concentration. Plot the percentage change in dopamine over time to visualize the effect of the THIQ compound on dopamine release.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the interaction of THIQ derivatives with the dopaminergic system.

Caption: Hypothetical signaling pathway of a substituted THIQ at a dopamine synapse.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Structure-activity relationships of substituted THIQs.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel modulators of the dopaminergic system. The available literature demonstrates that substitutions at various positions on the THIQ ring system can lead to compounds with high affinity for dopamine receptors, particularly the D3 subtype, and can influence dopamine release and uptake dynamics. The neuroprotective effects observed with some derivatives, such as 1-methyl-THIQ, further highlight the therapeutic potential of this class of compounds.

However, a significant gap in the current body of research is the lack of specific data on the interaction of this compound with the dopamine system. Future studies are warranted to elucidate the pharmacological profile of this specific isomer to determine if it shares the dopaminergic activities of its structural relatives. Such research would not only expand our understanding of the structure-activity relationships of THIQ derivatives but could also uncover novel lead compounds for the treatment of dopamine-related CNS disorders. For researchers in the field, the exploration of the 4-methyl substituted THIQ represents a promising and underexplored avenue of investigation.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for the enantioselective synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), a chiral scaffold of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for analogous transformations, and quantitative data to facilitate the selection and implementation of effective synthetic routes.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a methyl group at the C4 position creates a chiral center, leading to enantiomers that can exhibit distinct biological activities. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantiopure 4-Me-THIQ is of paramount importance for the exploration of its therapeutic potential.

This guide focuses on the most pertinent and effective strategies for achieving high enantioselectivity in the synthesis of 4-substituted THIQs, with a specific emphasis on the 4-methyl analogue. The primary approaches discussed include asymmetric hydrogenation, a powerful tool for the stereoselective reduction of unsaturated precursors, and the venerable Pictet-Spengler reaction, which can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

Core Synthetic Strategies and Methodologies

The enantioselective synthesis of 4-Me-THIQ predominantly relies on the creation of the C4 stereocenter with high fidelity. The following sections detail the most promising strategies, supported by data from syntheses of closely related analogues, to provide a predictive framework for the synthesis of the target molecule.

Asymmetric Hydrogenation of 4-Methyl-3,4-dihydroisoquinolines

Asymmetric hydrogenation of a prochiral 4-methyl-3,4-dihydroisoquinoline (4-Me-DHIQ) precursor stands as a highly effective and atom-economical approach to access enantioenriched 4-Me-THIQ. This method involves the use of a chiral transition metal catalyst, typically based on iridium or rhodium, to stereoselectively deliver hydrogen across the C=N bond of the DHIQ ring system.

Recent advancements in catalysis have demonstrated that rhodium-thiourea complexes can achieve excellent yields and enantioselectivities in the asymmetric hydrogenation of related heterocyclic compounds. While a specific example for 4-Me-DHIQ is not detailed in the reviewed literature, the general applicability of these catalytic systems suggests their high potential for this transformation.

Logical Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the asymmetric hydrogenation approach.

Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1][2] To achieve enantioselectivity, this reaction can be performed using a chiral Brønsted acid catalyst or by employing a chiral auxiliary attached to the nitrogen of the starting amine.

The use of a chiral auxiliary, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), has been shown to be effective in directing the stereochemical outcome of the cyclization with various aldehydes.[3] This approach would involve the synthesis of an N-sulfinyl β-arylethylamine precursor, which then undergoes a diastereoselective Pictet-Spengler reaction. Subsequent removal of the chiral auxiliary yields the enantioenriched THIQ.

Conceptual Pathway for Chiral Auxiliary-Mediated Pictet-Spengler Reaction:

Caption: Chiral auxiliary approach for the Pictet-Spengler reaction.

Quantitative Data Summary

| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation | Rh-Thiourea Complex | Quinoxalines | up to 98 | up to 99 | [4] |

| Asymmetric Hydrogenation | Ti-catalyst | 6,7-methoxy-1-phenyl-DHIQ | 82 | 98 | [5] |

| Asymmetric Transfer Hydrogenation | RuCl₂(cymene)/(R,R)-N,N*f | 1-Alkyl/Aryl DHIQs | High | High | [5] |

| Pictet-Spengler (Enzymatic) | Norcoclaurine Synthase (NCS) | Dopamine + 4-hydroxyphenylacetaldehyde | 86-99.6 | 95.3-98.0 | [6] |

| Pictet-Spengler (Auxiliary) | (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate | N-p-tolyl sulfinyl phenylethylamine + Aldehydes | Good | High (inferred) | [3] |

Experimental Protocols

The following are generalized experimental protocols for the key synthetic strategies, adapted from literature procedures for similar substrates. These should be considered as a starting point for the development of a specific protocol for 4-Me-THIQ.

General Procedure for Asymmetric Hydrogenation of a Dihydroisoquinoline

Materials:

-

4-Methyl-3,4-dihydroisoquinoline precursor

-

Chiral Rhodium or Iridium catalyst (e.g., Rh-Thiourea complex)

-

Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with the 4-methyl-3,4-dihydroisoquinoline substrate and the chiral catalyst (typically 0.5-2 mol%).

-

Anhydrous, degassed solvent is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The vessel is purged several times with hydrogen gas.

-

The reaction is pressurized with hydrogen to the desired pressure (e.g., 1-50 atm) and stirred at a specified temperature (e.g., room temperature to 50 °C) for the required time (typically 12-48 hours).

-

Upon completion (monitored by TLC or GC-MS), the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched this compound.

-

The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Auxiliary-Mediated Pictet-Spengler Reaction

Materials:

-

β-Arylethylamine precursor to 4-Me-THIQ

-

Chiral sulfinyl auxiliary (e.g., (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate)

-

n-Butyllithium

-

Anhydrous THF

-

Aldehyde (e.g., acetaldehyde for the 1-methyl analogue, which is not the target but illustrates the principle)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane

-

HCl in ethanol

Procedure:

-

Synthesis of the N-sulfinyl amine: To a solution of the β-arylethylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, a solution of the chiral sulfinyl auxiliary in THF is added. The reaction is stirred for several hours before quenching with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.

-

Pictet-Spengler Cyclization: To a solution of the N-sulfinyl amine and the aldehyde in anhydrous dichloromethane at -78 °C is added the Lewis acid (e.g., BF₃·OEt₂). The reaction is stirred and allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted, dried, and purified to yield the diastereomerically enriched N-sulfinyl-THIQ.

-

Auxiliary Removal: The N-sulfinyl-THIQ is dissolved in ethanol and cooled to 0 °C. A solution of HCl in ethanol is added, and the reaction is stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified to give the enantioenriched this compound.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable objective through modern asymmetric catalytic methods. While a definitive, optimized protocol for this specific molecule is not yet prominent in the literature, the principles and procedures outlined in this guide for analogous systems provide a strong foundation for its successful synthesis. Asymmetric hydrogenation of a 4-methyl-3,4-dihydroisoquinoline precursor using a chiral rhodium or iridium catalyst is a highly promising and direct approach. Alternatively, the use of a chiral auxiliary in a diastereoselective Pictet-Spengler reaction offers a robust, albeit longer, synthetic route. The choice of method will depend on the availability of starting materials, catalyst, and the desired scale of the synthesis. Further research and development in this specific area are encouraged to establish optimized conditions and expand the synthetic toolkit for this important chiral building block.

References

- 1. organicreactions.org [organicreactions.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 6. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of C4 Substitution: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-1,2,3,4-tetrahydroisoquinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on modifications at various positions of the THIQ ring, substitution at the C4 position has emerged as a critical determinant of pharmacological activity, profoundly influencing affinity and selectivity for key biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-substituted-1,2,3,4-tetrahydroisoquinolines, with a particular focus on their interactions with dopamine and NMDA receptors. Due to a scarcity of publicly available data on 4-Methyl-1,2,3,4-tetrahydroisoquinoline, this report will focus on the broader SAR of 4-substituted analogs to infer the potential impact of a methyl group at this position.

Dopaminergic Activity of 4-Aryl-1,2,3,4-tetrahydroisoquinolines

A significant body of research has centered on 4-aryl substituted THIQs as potent dopamine receptor ligands. The nature and substitution pattern of the aryl group at the C4 position, in combination with substituents on the THIQ core, dictates the affinity and agonist/antagonist profile at D1 and D2-like dopamine receptors.

Quantitative Structure-Activity Relationship for Dopamine D1 Receptor Agonism

Studies on a series of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have revealed potent agonistic activity at the DA1 receptor, a peripheral dopamine receptor subtype with pharmacology similar to the central D1 receptor. The renal vasodilation activity of these compounds serves as a functional measure of their DA1 agonism.

| Compound ID | R1 (at C7) | R2 (at C8) | Renal Vasodilator Activity (YM435 = 1) |

| 1 | OH | OH | Potent |

| 2 | OH | CH3 | Potent |

| 43 | NHSO2CH3 | H | ~1 |

Table 1: Renal vasodilator activity of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives as a measure of DA1 receptor agonism. Activity is expressed relative to the potent DA1 agonist YM435.[1]

The data indicates that substitution at the 7 and 8 positions of the THIQ nucleus significantly modulates DA1 agonist activity. Notably, 4-(3,4-Dihydroxyphenyl)-7-methanesulfonamido-1,2,3,4-tetrahydroisoquinoline (43) was identified as a potent renal vasodilator with activity nearly equivalent to the reference compound YM435.[1] Furthermore, the (S)-enantiomer of 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, (S)-(-)-1, was found to be a highly potent DA1 agonist, approximately 10 times more potent than dopamine in increasing renal blood flow.[2]

A crucial finding in the SAR of these compounds is the necessity of the catechol moiety on the 4-phenyl ring for potent D1 agonism. A monohydroxy analog, 4-(3-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, displayed only slight activity in a rat retinal adenylate cyclase assay, a biochemical measure of D1 receptor activation.[3]

NMDA Receptor Modulation by Tetrahydroisoquinoline Derivatives

The THIQ scaffold has also been explored for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function.

Experimental Protocols

Dopamine D1 Receptor Binding Assay ([³H]SCH23390)

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D1 receptor.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine D1 receptor.

-

Radioligand: [³H]SCH23390 (a selective D1 antagonist).

-

Non-specific Binding Agent: cis(Z)-flupenthixol or SCH23390 (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test Compounds: 4-substituted-1,2,3,4-tetrahydroisoquinoline derivatives.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand (typically at a concentration close to its Kd, e.g., 0.3 nM), and the membrane preparation.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Two-Electrode Voltage Clamp Electrophysiology)

This protocol describes a method to assess the functional modulation of NMDA receptors by test compounds using electrophysiology in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

Recording Solution (BaCl2 Ringer's): 100 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.5.

-

Agonists: Glutamate and Glycine.

-

Test Compounds: 4-substituted-1,2,3,4-tetrahydroisoquinoline derivatives.

-

Instrumentation: Two-electrode voltage clamp amplifier, data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Isolate and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -40 to -70 mV.

-

Agonist Application: Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

Compound Application: Co-apply the test compound with the agonists to determine its effect on the NMDA receptor-mediated current. Positive allosteric modulators will enhance the current, while antagonists will reduce it.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Construct concentration-response curves to determine the EC50 (for potentiators) or IC50 (for inhibitors) of the test compound.

Visualizing Structure-Activity Relationships and Experimental Workflows

Dopamine D1 Receptor Agonist SAR

Caption: SAR of 4-Aryl-THIQs at Dopamine D1 Receptors.

Experimental Workflow for Dopamine Receptor Binding Assay

Caption: Workflow for Dopamine D1 Receptor Binding Assay.

Conclusion

The structure-activity relationship of 4-substituted-1,2,3,4-tetrahydroisoquinolines is a rich and complex field, with significant implications for the design of novel therapeutics targeting the central nervous system. For dopamine D1 receptor agonism, the presence of a catechol moiety on a C4-aryl substituent is paramount for high potency. While specific data for a 4-methyl substituent is lacking, the principles derived from the study of 4-aryl analogs suggest that the nature of the substituent at this position is a key determinant of biological activity. Further investigation into smaller alkyl and functionalized alkyl substituents at the C4 position is warranted to fully elucidate the SAR and to explore the potential of compounds like this compound as valuable pharmacological probes or therapeutic leads. The detailed experimental protocols and SAR visualizations provided in this guide offer a solid foundation for researchers to build upon in this promising area of medicinal chemistry.

References

- 1. 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific dopamine D-1 and DA1 properties of 4-(mono- and -dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline and its tetrahydrothieno[2,3-c]pyridine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pictet-Spengler Reaction for 4-Methyl-Tetrahydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient method for the synthesis of tetrahydroisoquinoline and its derivatives. This technical guide delves into the specifics of employing this reaction for the synthesis of 4-methyl-tetrahydroisoquinoline, a key structural motif in numerous biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to aid researchers in the successful application of this synthetic strategy.

The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis

First reported in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[1][2] The versatility of the Pictet-Spengler reaction has made it a widely adopted method in both academic and industrial settings for the preparation of a diverse array of alkaloids and medicinal compounds.[3]

The synthesis of 4-substituted tetrahydroisoquinolines, such as the target 4-methyl derivative, is of particular interest due to the prevalence of this scaffold in pharmacologically active molecules. Traditional methods for achieving this substitution pattern can be multi-stepped or result in low yields.[1] However, variations of the Pictet-Spengler reaction, such as the α-amidoalkylation reaction, provide an efficient route to these valuable compounds.[1]

Reaction Mechanism

The synthesis of a 4-methyl-tetrahydroisoquinoline derivative via an α-amidoalkylation approach, a variant of the Pictet-Spengler reaction, proceeds through a well-defined mechanistic pathway. The key steps involve the formation of an amide precursor followed by an acid-catalyzed intramolecular cyclization.

The reaction commences with the acylation of a 2-phenylethylamine derivative to form the corresponding amide. This amide then undergoes an intramolecular electrophilic aromatic substitution reaction, facilitated by an acid catalyst, to form the desired 4-methyl-tetrahydroisoquinoline ring system.

References

An In-depth Technical Guide on the Crystal Structure of 4-Methyl-Substituted Tetrahydroisoquinolines

Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield the specific crystal structure for 4-Methyl-1,2,3,4-tetrahydroisoquinoline. This guide presents a detailed analysis of a closely related compound, Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate , for which crystallographic data is available. This information serves as a valuable reference for understanding the structural characteristics of 4-methyl-substituted tetrahydroisoquinoline scaffolds.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The substitution pattern on the THIQ core plays a crucial role in modulating its pharmacological properties. This guide focuses on the structural elucidation of a 4-methyl substituted THIQ derivative, providing key insights into its solid-state conformation through single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has been determined to provide precise information on its molecular geometry and packing in the crystalline state. The key crystallographic parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃NO₄ |

| Formula Weight | 247.24 |

| Temperature | 293 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Triclinic |

| Space Group | P -1 |

| Unit Cell Dimensions | |

| a | 6.4585 (9) Å |

| b | 8.1999 (7) Å |

| c | 12.5763 (11) Å |

| α | 78.876 (7)° |

| β | 77.228 (9)° |

| γ | 72.354 (9)° |

| Volume | 613.28 (11) ų |

| Z | 2 |

| Calculated Density | 1.339 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Crystal Size | 0.38 × 0.23 × 0.09 mm |

Data sourced from a study on the synthesis and characterization of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[1]

Experimental Protocols

The synthesis and crystallization of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate were achieved through a specific chemical pathway, leading to the formation of single crystals suitable for X-ray diffraction.

3.1. Synthesis

The title compound was obtained as a minor product from the hydrolysis of ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate.[1] The procedure is as follows:

-

To a solution of ethyl 2-(2-(1,3-dioxolan-2-yl) phenyl)-2-cyanopropanoate (344 mg, 1.25 mmol) in DMSO (3.0 ml), potassium carbonate (K₂CO₃, 89 mg, 0.64 eq) was added at room temperature.[1]

-

Hydrogen peroxide (H₂O₂, 0.55 mL, 30%, 4 eq) was then added in three portions over a period of 2 hours.[1]

-

The reaction mixture was stirred for an additional hour.[1]

-

The reaction was quenched with brine (20 mL) and extracted with ethyl acetate (2 x 30 mL).[1]

-

The combined organic phases were washed with brine (2 x 20 mL), dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[1]

-

The resulting residue was purified by flash chromatography on silica gel (25% ethyl acetate in hexane) to yield the title compound as colorless needles.[1]

3.2. Crystallization

Single crystals suitable for X-ray diffraction were obtained directly from the purification process, appearing as colorless needles.[1] The crystals were mounted for data collection.

3.3. X-ray Data Collection and Structure Refinement

Data for the crystal structure was collected on a diffractometer. The structure was solved using direct methods and refined using full-matrix least-squares techniques.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Caption: Synthesis and Purification Workflow.

Structural Commentary

The crystal structure reveals a nearly planar fused-ring system in Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, with a dihedral angle of only 1.02(10)° between the benzene and the heterocyclic rings.[1] In the crystal, molecules form centrosymmetric dimers through N—H···O hydrogen bonds.[1] The ethyl group was observed to be disordered over two positions.[1]

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate provides a solid foundation for understanding the structural chemistry of this class of compounds. The provided crystallographic data and experimental protocols are valuable resources for researchers in medicinal chemistry and drug development working with tetrahydroisoquinoline scaffolds. Further studies to crystallize and analyze the parent this compound are encouraged to expand the structural database of this important class of molecules.

References

4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview of a Lesser-Known Isomer

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological interest.[1][2][3][4] This heterocyclic system is a core component of many alkaloids and has been extensively utilized in medicinal chemistry to develop agents with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[5] While extensive research has focused on substitutions at the 1, 2, and 3-positions of the THIQ ring, the 4-substituted analogues, particularly 4-Methyl-1,2,3,4-tetrahydroisoquinoline, remain a less explored chemical space. This technical guide aims to provide a comprehensive overview of the discovery, history, synthesis, and known biological activities related to this compound, drawing upon available literature for the broader class of 4-substituted THIQs where specific data for the 4-methyl derivative is limited.

Discovery and History

The parent 1,2,3,4-tetrahydroisoquinoline ring system was first synthesized in 1911 by Pictet and Spengler through the condensation of a β-arylethylamine with a carbonyl compound.[6] This reaction, now known as the Pictet-Spengler synthesis, has become a cornerstone for the preparation of a vast number of THIQ derivatives.[6]

Historically, much of the research on substituted THIQs has been driven by their presence in nature and their potential as therapeutic agents. For instance, Metofoline, an opioid analgesic discovered in the 1950s, is a complex 1,2-disubstituted THIQ derivative.[7] However, a specific timeline for the discovery of this compound is not well-documented in readily accessible scientific literature, suggesting it has not been a primary focus of research in the same vein as its other isomers, such as the endogenously found 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).[8] Research on 4-substituted THIQs has generally been part of broader structure-activity relationship (SAR) studies to explore the impact of substitution at this position on receptor binding and biological function.

Synthesis and Experimental Protocols

The synthesis of 4-substituted-1,2,3,4-tetrahydroisoquinolines can be approached through several synthetic strategies. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general approach can be inferred from methods used for other 4-substituted THIQs. One common strategy involves the construction of the isoquinoline ring with the desired substituent already in place or introduced at a later stage.

A plausible synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative. The following diagram illustrates a generalized synthetic workflow for preparing 4-substituted THIQs.

References

- 1. Potency enhancement of the κ-opioid receptor antagonist probe ML140 through sulfonamide constraint utilizing a tetrahydroisoquinoline motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Metofoline - Wikipedia [en.wikipedia.org]

- 8. jsbms.jp [jsbms.jp]

Endogenous 4-Methyl-1,2,3,4-tetrahydroisoquinoline in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the mammalian brain. Initially, it is important to clarify that while the topic specifies 4-Methyl-1,2,3,4-tetrahydroisoquinoline, the predominant and endogenously relevant compound discussed in scientific literature is 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). This document will focus on 1-MeTIQ, a compound of significant interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. This guide summarizes the current knowledge on its biosynthesis, quantitative distribution in the brain, detailed experimental protocols for its detection, and its molecular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of its biological roles.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the mammalian brain, including in humans and rodents.[1] It belongs to the family of tetrahydroisoquinolines, which can be formed through the condensation of biogenic amines with aldehydes or α-keto acids.[2] 1-MeTIQ has garnered significant attention for its neuroprotective effects, contrasting with other tetrahydroisoquinolines that may exhibit neurotoxic properties.[3] Its potential mechanisms of action include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system.[4] Notably, alterations in 1-MeTIQ levels have been observed in animal models of Parkinson's disease, suggesting its involvement in the pathophysiology of neurodegeneration.[5] This guide aims to consolidate the technical information available on the endogenous presence and function of 1-MeTIQ in the brain.

Quantitative Distribution of 1-MeTIQ in the Brain

The concentration of 1-MeTIQ varies across different brain regions and can be influenced by pathological conditions. While comprehensive data across all brain regions are still being gathered, existing studies provide valuable insights into its distribution.

| Species | Brain Region | Condition | 1-MeTIQ Concentration (ng/g of tissue) | Reference(s) |

| Rat | Whole Brain | Normal | 2.15 | |

| Mouse | Whole Brain | Control | Not specified, but significantly decreased with haloperidol treatment. | [5] |

| Human | Substantia Nigra | Parkinson's Disease | Reduced by as much as 50% compared to controls. | [2] |

| Rat (aged) | Substantia Nigra | Aged | Reduced by 50% compared to young rats. |

Table 1: Quantitative Data on 1-MeTIQ Concentrations in the Brain

Biosynthesis of 1-MeTIQ

The formation of 1-MeTIQ in the brain is believed to occur through two primary pathways: the non-enzymatic Pictet-Spengler reaction and an enzymatic pathway.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as 2-phenylethylamine, with an aldehyde or a-keto acid, like pyruvate, followed by ring closure.[6]

The enzymatic synthesis is catalyzed by a specific enzyme, referred to as 1-MeTIQ synthase ("1-MeTIQase"), which has been identified in the mitochondrial-synaptosomal fraction of the rat brain.[7][8] This enzyme facilitates the reaction between 2-phenethylamine and pyruvate to form 1-MeTIQ.[7]

Caption: Biosynthesis of 1-MeTIQ.

Experimental Protocols for Quantification

The accurate quantification of 1-MeTIQ in brain tissue is crucial for understanding its physiological and pathological roles. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Brain Tissue

-

Homogenization: Brain tissue is homogenized in a suitable buffer, often a cold acidic solution such as 0.4 M perchloric acid containing antioxidants like EDTA and ascorbic acid to prevent degradation.

-

Internal Standard Spiking: A deuterated internal standard (e.g., 1-MeTIQ-d4) is added to the homogenate for accurate quantification.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The homogenate is alkalinized (e.g., with ammonium hydroxide) and extracted with an organic solvent like dichloromethane or chloroform.[5] The organic phase containing 1-MeTIQ is then collected.

-

Solid-Phase Extraction (SPE): The sample can be further cleaned up using SPE cartridges to remove interfering substances.

-

-

Derivatization (for GC-MS): For GC-MS analysis, 1-MeTIQ is often derivatized to increase its volatility and thermal stability. A common derivatizing agent is pentafluoropropionic anhydride (PFPA) to form the PFP derivative.[5]

Caption: Quantification workflow.

LC-MS/MS Method

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a 5CN-MS column (150x2.0 mm), is typically used.

-

Mobile Phase: A mixture of methanol and an aqueous buffer like 5 mM ammonium formate (e.g., 90:10, v/v) is used for elution.

-

Flow Rate: A flow rate of 0.2 mL/min is common.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

MRM Transitions:

-

1-MeTIQ: m/z 147.8 → 130.8

-

1-MeTIQ-d4 (Internal Standard): m/z 151.8 → 133.8

-

-

GC-MS Method

-

Chromatographic Separation:

-

Column: A capillary column suitable for amine analysis is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: An optimized temperature gradient is necessary to separate the derivatized 1-MeTIQ from other components.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron impact (EI) or chemical ionization (CI) can be used.

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized 1-MeTIQ for quantification.[5]

-

Signaling Pathways and Mechanisms of Action

1-MeTIQ exerts its neuroprotective effects through multiple signaling pathways.

Inhibition of Monoamine Oxidase (MAO)

1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[1][9] By inhibiting these enzymes, 1-MeTIQ reduces the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their synaptic availability.[1] This action is particularly relevant in the context of Parkinson's disease, where dopamine levels are depleted. The inhibition of MAO also reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines.

Free Radical Scavenging

1-MeTIQ possesses intrinsic antioxidant properties and can directly scavenge free radicals.[10] This mechanism helps to mitigate oxidative stress, a key factor in neuronal damage in neurodegenerative diseases. It has been shown to inhibit the formation of hydroxyl radicals generated from dopamine oxidation via the Fenton reaction.

NMDA Receptor Antagonism

1-MeTIQ acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and excitotoxicity, a common pathway of neuronal death. By antagonizing the NMDA receptor, 1-MeTIQ can prevent this excitotoxic cascade.[5]